1-Hydroxybenzimidazole

Descripción

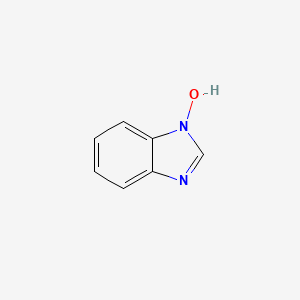

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

59118-51-3 |

|---|---|

Fórmula molecular |

C7H6N2O |

Peso molecular |

134.14 g/mol |

Nombre IUPAC |

1-hydroxybenzimidazole |

InChI |

InChI=1S/C7H6N2O/c10-9-5-8-6-3-1-2-4-7(6)9/h1-5,10H |

Clave InChI |

IRSPCJLMPFDMGD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N=CN2O |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Hydroxybenzimidazole

Classical and Contemporary Synthetic Routes to the 1-Hydroxybenzimidazole Core Structure

The construction of the fundamental this compound ring system can be achieved through several distinct synthetic pathways, ranging from classical rearrangements to modern catalyst-free and one-pot procedures.

Synthesis via Benzofurazan (B1196253) N-Oxide Reactions

A prominent and well-documented method for synthesizing the this compound skeleton involves the reaction of benzofurazan N-oxides (also known as benzofuroxans) with specific carbon nucleophiles. thieme-connect.de This approach is particularly effective for generating N-oxide derivatives of this compound.

The reaction between a benzofurazan N-oxide and a primary nitroalkane is a key transformation that leads to the formation of 2-alkyl-1-hydroxybenzimidazole 3-oxides. thieme-connect.dersc.orgresearchgate.netsemanticscholar.org This reaction is typically promoted by an amine. clockss.org The mechanism is understood to involve an initial nucleophilic attack by the anion of the nitroalkane on an annular nitrogen atom of the benzofurazan N-oxide. thieme-connect.de Similarly, reactions with cyanoacetamides can yield 2-carbamoyl-1-hydroxybenzimidazole 3-oxides. thieme-connect.declockss.org

In contrast, when secondary nitroalkanes are used as the nucleophile, the reaction with benzofurazan N-oxides results in the formation of 2,2-dialkyl-2H-benzimidazole 1,3-dioxides. rsc.orgresearchgate.net These reactions highlight the versatility of benzofurazan N-oxides as precursors, where the nature of the nucleophile dictates the final heterocyclic product. thieme-connect.declockss.org

One-Pot Synthetic Protocols for Benzimidazole (B57391) Derivatives

One-pot syntheses, which involve multiple reaction steps in a single flask, have become a cornerstone of efficient organic synthesis. Several such protocols have been developed for benzimidazole derivatives, which can be adapted for hydroxy-substituted analogues.

A common one-pot strategy involves the reaction of an o-phenylenediamine (B120857) with an aldehyde. nih.govdoi.org Various catalysts can facilitate this condensation, including lanthanum chloride and zinc ferrite (B1171679) (ZnFe2O4) under ultrasonic irradiation. doi.orgsemanticscholar.org Another efficient one-pot method utilizes the reduction of a 2-nitroaniline (B44862) derivative followed by cyclization. For instance, 2-nitro-N-phenylaniline can be converted directly to 1-phenyl-1H-benzimidazole in a one-pot reaction facilitated by iron (Fe) in an organic acid solvent. sioc-journal.cn Similarly, the reaction of o-nitroanilines with aldehydes in the presence of sodium dithionite (B78146) provides a one-step synthesis of 2-substituted benzimidazoles. nih.govmdpi.com These methods offer advantages such as reduced work-up procedures, shorter reaction times, and often high yields. doi.orgsioc-journal.cn

Synthesis of Substituted this compound Derivatives

The core this compound structure serves as a versatile scaffold that can be further modified at various positions to generate a diverse library of derivatives. Functionalization can be targeted at the benzene (B151609) ring or the nitrogen atoms within the imidazole (B134444) portion of the molecule.

Functionalization at the Benzene Ring Moiety

Introducing substituents onto the carbocyclic benzene ring of the this compound scaffold is a key strategy for modulating its properties. This can be achieved either by using pre-functionalized starting materials or by direct substitution on the formed heterocyclic system.

One approach involves the synthesis starting from a substituted o-nitro-fluorobenzene or its chloro-analogue. nih.gov A nucleophilic aromatic substitution (SNAr) reaction with an amine, followed by a base-mediated cyclization, yields a this compound with substituents on the benzene ring determined by the initial nitroaromatic precursor. nih.gov This method has been used to introduce various functional groups, including amino and alkoxy groups, at specific positions on the benzimidazole ring. nih.gov For example, nitration of benzimidazolone using a mixture of nitric and sulfuric acid can be used to introduce nitro groups onto the benzene ring, which can then be reduced to amino groups, providing handles for further derivatization. smolecule.com

The table below summarizes examples of functionalization at the benzene ring.

Table 1: Examples of Benzene Ring Functionalization of this compound Derivatives| Starting Material | Reagents/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Substituted o-nitro-fluorobenzene | 1. 4-Aminobenzylamine (SNAr) 2. Base (e.g., NaH, KOBut) | Varies based on starting material | nih.gov |

| Benzimidazolone | Nitric Acid / Sulfuric Acid | 5,6-Dinitro | smolecule.com |

| 4-Azido-3-nitro-1-(2-thenoyl)benzene | 1. Toluene, reflux (forms benzofuroxan) 2. Aldehyde | 5-(2-Thenoyl) | semanticscholar.org |

Modifications at the Imidazole Nitrogen Atoms (e.g., N-substituted amidino derivatives)

The nitrogen atoms of the imidazole ring are key sites for derivatization. N-alkylation is a common modification strategy. smolecule.com A particularly notable class of derivatives involves the introduction of amidino groups at the N-1 position.

A series of novel N-substituted amidino-1-hydroxybenzimidazole derivatives has been synthesized and studied. researchgate.netkstudy.com The synthetic pathway to these compounds generally involves multiple steps, starting from precursors like 4-chloro-3-nitrobenzonitrile. researchgate.net These complex syntheses ultimately append an N-substituted amidino group to the hydroxylamino nitrogen of the benzimidazole core, creating a unique chemical entity. researchgate.netontosight.ai The ability to introduce diverse substituents on the amidino functionality allows for the creation of a large family of related compounds. researchgate.netkstudy.com

The table below details compounds synthesized via modification at the imidazole nitrogen.

Table 2: Synthesis of N-Substituted Amidino-1-hydroxybenzimidazole Derivatives| Compound Class | General Synthetic Approach | Key Intermediates | Reference |

|---|---|---|---|

| N-substituted amidino-1-hydroxybenzimidazole derivatives | Multi-step synthesis starting from substituted nitrobenzonitriles, involving formation of the benzimidazole core followed by amination and amidine formation. | 4-chloro-3-nitrobenzonitrile | researchgate.net |

| 1-(Pyrrolyl)benzimidazolone derivatives | Multicomponent reaction of 3-benzoylquinoxalinones with methylaryl(hetaryl)ketones and ammonia. | 3-Benzoylquinoxalinones | rsc.org |

Derivatization for N-Oxyl Radical Platforms

The this compound (NHBI) skeleton serves as a versatile and structurally modifiable platform for the development of N-oxyl radicals, which are pivotal organoradical catalysts in modern organic synthesis. nih.govsemanticscholar.orgrsc.org These radicals are instrumental in mediating direct C–H bond functionalization reactions, offering a more step- and atom-economical approach compared to traditional methods. nih.govsemanticscholar.org The limitations in structural diversity of existing N-oxyl radicals, such as those derived from N-hydroxyphthalimide (NHPI), have hindered progress in this field. nih.govsemanticscholar.orgresearchgate.net The design of novel N-oxyl radicals based on the N-hydroxybenzimidazole framework addresses this challenge, allowing for facile tuning of catalytic performance through structural modifications. nih.govsemanticscholar.orgscispace.com

Researchers have designed a new class of N-oxyl radicals based on the N-hydroxybenzimidazole scaffold and applied them to direct C–H functionalization reactions. researchgate.net The flexible nature of the NHBI structure allows for the introduction of various substituents, which significantly influences the catalytic activity of the corresponding N-oxyl radical. nih.gov This adaptability enables the optimization of the catalyst for specific chemical transformations.

A notable application of these tailored organoradicals is the metal-free synthesis of acyl fluorides through the direct C–H fluorination of aldehydes under mild conditions. nih.govsemanticscholar.org In this process, the NHBI-derived N-oxyl radical, in conjunction with a fluorine source like Selectfluor, efficiently activates the aldehydic C–H bond. nih.gov Mechanistic studies suggest that the NHBI/Selectfluor system generates a highly reactive radical cation, which is a key intermediate in the C-H activation process. nih.govscispace.com This radical cation abstracts a hydrogen atom from the aldehyde to form an acyl radical, which is then trapped by a fluorine atom from another Selectfluor molecule to yield the desired acyl fluoride (B91410) in a chain process. nih.govsemanticscholar.org

The efficacy of various NHBI derivatives has been compared to the established NHPI catalyst in model reactions, such as the benzylic C–H amination of ethylbenzene. nih.govscispace.com The results demonstrate that the yields of the aminated product can vary significantly depending on the substituents on the benzimidazole ring, with some derivatives showing substantially higher yields than NHPI under identical conditions. nih.govscispace.com This highlights the potential for fine-tuning the reactivity and selectivity of these organoradical catalysts by modifying the NHBI platform. beilstein-journals.org

| Catalyst (10 mol%) | Substituent on NHBI | Yield of Aminated Product (%) |

|---|---|---|

| NHPI | N/A (Phthalimide derivative) | Moderate |

| 1d (an NHBI derivative) | Not specified in abstract | Significantly higher than NHPI |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly being applied to the synthesis of benzimidazole derivatives, including this compound. chemmethod.com These methodologies focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. smolecule.com

Several green strategies have been developed for the synthesis of the benzimidazole core structure, which can be adapted for this compound. These include:

Use of Green Solvents: Replacing conventional and often hazardous organic solvents with environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG-400) has been reported for benzimidazole synthesis. chemmethod.com

Solvent-Free Conditions: Conducting reactions without a solvent, often facilitated by microwave irradiation, significantly reduces waste and energy consumption. smolecule.comchemmethod.com This approach has been shown to dramatically shorten reaction times from hours to minutes for the synthesis of 1,2-disubstituted benzimidazoles. smolecule.com

Catalytic Approaches: The use of efficient and recyclable catalysts can improve the sustainability of the synthesis. For instance, Erbium(III) triflate (Er(OTf)₃) has been employed as a catalyst for the one-pot synthesis of benzimidazole derivatives in water or under solvent-free conditions, leading to excellent yields in very short reaction times (2-5 minutes). beilstein-journals.org Similarly, zinc oxide nanoparticles (ZnO-NPs) have been used as a recyclable catalyst for the cyclocondensation reaction to form benzimidazoles, offering high yields and shorter reaction times compared to traditional methods. mdpi.com

Energy Efficiency: Microwave-assisted synthesis is a prominent green methodology that reduces energy consumption by enabling rapid and efficient heating. smolecule.com

Advanced Reaction Mechanisms and Chemical Transformations of 1 Hydroxybenzimidazole

Mechanistic Investigations of 1-Hydroxybenzimidazole as 1,3-Dipolar Nitrones

This compound and its derivatives can act as 1,3-dipolar nitrones. This reactivity is particularly evident in their reactions with various dipolarophiles. For instance, 2H-benzimidazole oxides, which are related to 1-hydroxybenzimidazoles, react as bis-1,3-dipolar nitrones with acetylenic dipolarophiles like methyl acetylenedicarboxylate (B1228247) and benzyne. researchgate.net The 1,3-dipolar cycloaddition reactions of nitrones with alkenes and alkynes are a well-established method for the synthesis of isoxazolidines and isoxazolines. rsc.org This type of reaction involves the [3+2] cycloaddition of the nitrone (the 1,3-dipole) to a dipolarophile (the alkene or alkyne).

Redox Reactions and Electron Transfer Processes

Redox reactions involve the transfer of electrons between chemical species, leading to a change in their oxidation states. libretexts.orgncert.nic.in Oxidation is the loss of electrons, while reduction is the gain of electrons. libretexts.orgsavemyexams.com These processes can be represented by half-reactions that show either the oxidation or the reduction. libretexts.org

In the context of this compound, its derivatives can participate in redox processes. For example, N-hydroxybenzimidazole (NHBI) derivatives can act as efficient radical initiators. rsc.org In the presence of an oxidizing agent like Selectfluor, NHBI can generate a radical cation and an N-oxyl radical. rsc.orgnih.gov This initiation process involves single electron transfer (SET) mechanisms. beilstein-journals.org The generated radical cation is a highly reactive species capable of abstracting hydrogen atoms, thus initiating further reactions. rsc.orgnih.gov

C-H Functionalization Reactions Mediated by this compound-Derived N-Oxyl Radicals

A significant application of this compound is in the realm of C-H functionalization, mediated by their corresponding N-oxyl radicals. rsc.orgnih.govscispace.com These N-oxyl radicals are generated in situ from N-hydroxy compounds and are capable of selectively abstracting hydrogen atoms from C-H bonds. rsc.orgnih.govscispace.com

Hydrogen Atom Transfer Processes

Hydrogen atom transfer (HAT) is a key step in many radical-mediated reactions. nih.gov N-oxyl radicals derived from this compound (NHBI) derivatives are effective organoradical catalysts for direct C-H functionalization via hydrogen atom abstraction. rsc.orgnih.govscispace.com The reactivity of these N-oxyl radicals in HAT processes can be estimated by their O-H bond dissociation energies (BDEs). nih.govscispace.com Theoretical calculations have shown that the BDE values for NHBI derivatives can be tuned by modifying their structure, for instance, by introducing different substituents. nih.govscispace.com Some NHBI derivatives exhibit BDEs comparable to or even higher than that of N-hydroxyphthalimide (NHPI), a widely used catalyst for HAT reactions. nih.govscispace.com

In a typical reaction, the N-oxyl radical abstracts a hydrogen atom from a substrate, generating an alkyl radical. This alkyl radical can then react with various radical acceptors to form the desired functionalized product. nih.govscispace.com

Synthesis of Acyl Fluorides via Aldehydic C-H Fluorination

A notable application of this compound-derived N-oxyl radicals is the metal-free synthesis of acyl fluorides from aldehydes. nih.govscispace.comrsc.orgrsc.org This transformation proceeds via the direct C-H fluorination of aldehydes under mild conditions. nih.govscispace.comrsc.org

The proposed mechanism involves the generation of a radical cation from Selectfluor in the presence of the NHBI catalyst, along with the formation of the N-oxyl radical. rsc.orgnih.gov This highly reactive radical cation then abstracts a hydrogen atom from the aldehyde to form an acyl radical. rsc.orgnih.gov Subsequently, the acyl radical traps a fluorine atom from another molecule of Selectfluor to yield the desired acyl fluoride (B91410) and regenerate the radical cation, allowing the reaction to proceed in a chain process. rsc.orgnih.gov This method provides a direct route to acyl fluorides, which are versatile intermediates in organic synthesis. nih.govbeilstein-journals.org

The table below shows the results of the one-pot synthesis of various amides and esters from the corresponding acyl fluoride generated in situ.

| Entry | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | Amide (8a) | 95 |

| 2 | Secondary Amine (8b) | Amide (8b) | 92 |

| 3 | Amino Acid Derivative (8c) | Amide (8c) | 85 |

| 4 | Amino Acid Derivative (8d) | Amide (8d) | 88 |

| 5 | Oxazolidinone (8e) | Amide (8e) | 75 |

| 6 | Alcohol (8f) | Ester (8f) | 90 |

| 7 | Alcohol (8g) | Ester (8g) | 87 |

| 8 | Alcohol (8h) | Ester (8h) | 82 |

| 9 | Thiol (8i) | Thioester (8i) | 91 |

Data sourced from a study on the subsequent transformations of acyl fluorides. The reaction was carried out in MeCN for 4 hours in the presence of aldehyde, Selectfluor, and a catalytic amount of a this compound derivative, followed by treatment with the respective nucleophile. nih.govrsc.org

Photochemical Transformations of this compound Derivatives

Photochemical reactions, which are initiated by the absorption of light, can open up unique reaction pathways that are not accessible through thermal methods. wiley-vch.de The irradiation of nitrones, for example, can lead to the formation of oxazirane intermediates, which can then undergo further thermal and photochemical rearrangements. rsc.org

In the context of this compound, photolysis has been employed in the synthesis and transformation of its derivatives. For instance, the thermolysis or photolysis of 2-azidoquinoxaline (B6189031) 1-oxide results in the formation of 2-cyano-1-hydroxybenzimidazole. rsc.org Similarly, photolysis of certain quinoxalin-2-ylcarbamate N-oxides can lead to the formation of benzimidazol-2-ylcarbamates. rsc.org These reactions highlight the utility of photochemical methods in accessing benzimidazole (B57391) structures. researchgate.net

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of a molecule is fundamentally determined by its nucleophilic and electrophilic character. Nucleophiles are electron-rich species that donate a pair of electrons, while electrophiles are electron-deficient species that accept a pair of electrons. gatech.edu Alkenes, for example, can act as nucleophiles due to their electron-rich π-bonds. makingmolecules.com

While specific, detailed studies focusing solely on the nucleophilic and electrophilic reactivity of the parent this compound are not extensively documented in the provided search results, its derivatives exhibit both types of reactivity. For example, in the C-H functionalization reactions, the N-oxyl radical acts as an electrophilic species abstracting a hydrogen atom. Conversely, the benzimidazole core can possess nucleophilic nitrogen atoms. The reactivity can be influenced by substituents on the benzimidazole ring. Quaternary benzofuroxan (B160326) derivatives, which can rearrange to 1-hydroxybenzimidazoles, are known to undergo reactions involving nucleophilic addition. researchgate.net

Condensation Reactions with Carbonyl Compounds

This compound (N-OH-BIM) and its derivatives have emerged as a structurally versatile platform for catalyzing transformations of carbonyl compounds, particularly aldehydes. nih.govrsc.org Research has demonstrated their utility as organoradical precursors for the direct C-H functionalization of aldehydes. rsc.orgsemanticscholar.org This approach facilitates the synthesis of acyl fluorides, which are valuable and highly reactive intermediates for the creation of a diverse range of carbonyl compounds. nih.gov

The process is initiated by an N-oxyl radical generated from the N-hydroxybenzimidazole precursor. rsc.org This radical selectively abstracts a hydrogen atom from the aldehyde's formyl group, leading to the formation of an acyl radical. rsc.org This acyl radical then reacts with a fluorine source, such as Selectfluor®, to produce the corresponding acyl fluoride. nih.govrsc.org This transformation represents a metal-free and mild method for direct C–H fluorination of aldehydes. nih.gov

The resulting acyl fluorides are not typically isolated but are used in one-pot procedures for subsequent transformations. They readily react with a variety of nucleophiles to yield different classes of carbonyl compounds. nih.govsemanticscholar.org For instance, reactions with primary and secondary amines, including amino acid derivatives, produce the corresponding amides. nih.gov Similarly, the introduction of alcohols and thiols as nucleophiles leads to the formation of esters and thioesters, respectively. nih.govsemanticscholar.org This method has proven effective for a range of substrates, including aliphatic, aromatic, and α,β-unsaturated aldehydes. semanticscholar.org

The versatility of this N-hydroxybenzimidazole-catalyzed reaction is highlighted by its application in the one-pot synthesis of various carbonyl derivatives from aldehydes. nih.gov

Table 1: Synthesis of Carbonyl Derivatives from Acyl Fluorides Generated via NHBI-Catalyzed Aldehyde C-H Fluorination nih.gov The following table summarizes the one-pot conversion of an aldehyde (pivalaldehyde) to its acyl fluoride, followed by reaction with various nucleophiles.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Benzylamine | N-Benzylpivalamide | 94 |

| 2 | Dibenzylamine | N,N-Dibenzylpivalamide | 91 |

| 3 | L-Phenylalanine methyl ester | Pivaloyl-L-phenylalanine methyl ester | 88 |

| 4 | (R)-4-Phenyl-1,3-oxazolidin-2-one | (R)-3-Pivaloyl-4-phenyl-1,3-oxazolidin-2-one | 70 |

| 5 | (R)-1-Phenylethan-1-ol | (R)-1-Phenylethyl pivalate | 99 |

| 6 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl pivalate | 94 |

| 7 | Thiophenol | S-Phenyl pivalothioate | 91 |

This protocol was also successfully applied to the intramolecular cyclization of a β-hydroxy aldehyde to form a β-lactone in a one-pot reaction. nih.govsemanticscholar.org

Reactions Involving Phosphorus Ylides

The synthetic utility of acyl fluorides, generated through this compound-catalyzed C-H fluorination of aldehydes, extends to reactions with phosphorus ylides, specifically Wittig reagents. semanticscholar.org The Wittig reaction is a cornerstone of organic synthesis, primarily used for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of a carbonyl compound with a triphenyl phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgtamu.edu

In the context of this compound chemistry, acyl fluorides serve as electrophilic partners for Wittig reagents. semanticscholar.org For example, an isolated acyl fluoride can react with a stabilized phosphorus ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane, to furnish β-keto esters. semanticscholar.org This transformation demonstrates the versatility of acyl fluorides as synthetic intermediates that can engage in C-C bond-forming reactions. semanticscholar.org

The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the acyl fluoride. This is followed by the elimination of triphenylphosphine (B44618) oxide and a fluoride salt to yield the final β-keto ester product. masterorganicchemistry.com

Table 2: Synthesis of a β-Keto Ester from an Acyl Fluoride Using a Wittig Reagent semanticscholar.org

| Acyl Fluoride | Wittig Reagent | Product | Yield (%) |

| Pivaloyl fluoride | Ph₃P=CHCO₂Et | Ethyl 4,4-dimethyl-3-oxopentanoate | 78 |

This reaction showcases a valuable method for constructing β-keto esters, which are important building blocks in organic synthesis. It further broadens the spectrum of chemical transformations accessible from aldehydes through the intermediacy of this compound-derived N-oxyl radical catalysis. semanticscholar.org

Theoretical and Computational Chemistry Studies of 1 Hydroxybenzimidazole

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of benzimidazole (B57391) derivatives. niscpr.res.inekb.eg For 1-Hydroxybenzimidazole, these calculations reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that are computationally investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. sapub.org The energy gap between HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. niscpr.res.in

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the bonding and electronic structure. NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions such as hyperconjugation. sapub.org For this compound, this analysis can quantify the delocalization of electron density between the imidazole (B134444) and benzene (B151609) rings, as well as the influence of the hydroxyl group on the electronic character of the heterocyclic system.

Molecular Electrostatic Potential (MEP) maps are also generated through quantum mechanical calculations. These maps visualize the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack and their ability to participate in hydrogen bonding.

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |

| NBO Analysis | Details intramolecular bonding and charge delocalization |

| MEP Map | Visualizes electrophilic and nucleophilic regions |

Prediction and Analysis of Molecular Conformations and Tautomerism

The structural flexibility of this compound allows for the existence of different spatial arrangements of its atoms, known as conformations. Computational methods are employed to predict the most stable conformations by calculating their relative energies. For substituted benzimidazoles, different rotamers can exist due to rotation around single bonds. nih.gov

A significant aspect of this compound's chemistry is the potential for tautomerism. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, prototropic tautomerism involving the hydroxyl proton and the nitrogen atoms of the imidazole ring is of particular interest. Quantum chemical computations can predict the relative stabilities of different tautomeric forms. researchgate.net For instance, calculations can determine whether the hydroxyl proton prefers to reside on the oxygen atom or migrate to one of the nitrogen atoms of the imidazole ring. These studies have shown that for some benzimidazole derivatives, the thione form can be more stable than the thiol tautomer. researchgate.net

The surrounding environment, particularly the solvent, can significantly influence the conformational and tautomeric equilibria. nih.gov Computational models can incorporate solvent effects to provide a more accurate prediction of the predominant species in solution. For example, in a nonpolar solvent, a particular tautomer might be favored, while in a polar, protic solvent, a different tautomer or a mixture of tautomers might prevail. nih.gov

Computational Modeling of Bond Dissociation Energies (BDEs) of O-H Bonds

The Bond Dissociation Energy (BDE) of the O-H bond in this compound is a critical parameter for assessing its antioxidant potential. A lower O-H BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals. Computational chemistry offers reliable methods for calculating BDEs. High-level composite methods such as G3, CBS-APNO, and CBS-QB3 are often used to obtain accurate BDE values. nih.gov

The calculation of the O-H BDE involves determining the enthalpy change for the homolytic cleavage of the O-H bond to form a phenoxyl-type radical and a hydrogen atom. The stability of the resulting radical is a key factor influencing the BDE; a more stable radical corresponds to a lower BDE. For this compound, the resulting radical would be stabilized by delocalization of the unpaired electron over the entire benzimidazole ring system.

Computational studies can also explore the influence of substituents on the benzimidazole ring on the O-H BDE. Electron-donating groups are generally expected to decrease the BDE, while electron-withdrawing groups would likely increase it. These theoretical predictions can guide the design of more potent antioxidant compounds based on the this compound scaffold.

| Computational Method | Key Feature |

|---|---|

| G3 | A composite method for high-accuracy energy calculations. |

| CBS-APNO | Complete Basis Set method with higher-level corrections. |

| CBS-QB3 | A widely used Complete Basis Set method for thermochemical data. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the intermolecular interactions between this compound and its surrounding environment, such as solvent molecules or biological macromolecules. chemrxiv.orgchemrxiv.org These simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be tracked over time.

MD simulations can reveal the nature and strength of non-covalent interactions, which are crucial for the molecule's solubility, crystal packing, and biological activity. For this compound, key intermolecular interactions include:

Hydrogen Bonding: The hydroxyl group and the nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. MD simulations can characterize the geometry and lifetime of these hydrogen bonds with solvent molecules or other solute molecules.

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with other aromatic systems. These interactions are important for the stability of molecular aggregates and for binding to biological targets.

By analyzing the trajectories from MD simulations, various properties can be calculated, such as the radial distribution function, which describes the probability of finding a particle at a certain distance from another particle. This analysis can provide a detailed picture of the solvation shell of this compound in different solvents.

Ligand-Protein Interaction Studies via Molecular Docking (e.g., Enzyme Inhibition Mechanisms)

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. eprajournals.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govnih.gov

For this compound, molecular docking studies can be employed to investigate its potential as an enzyme inhibitor. The process involves generating a three-dimensional structure of the this compound molecule and docking it into the active site of a target enzyme. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. ukm.my

The results of a docking study can provide valuable insights into the mechanism of enzyme inhibition. eprajournals.com For instance, it can identify key amino acid residues in the active site that interact with the ligand. nih.govsemanticscholar.org Common interactions observed in docking studies of benzimidazole derivatives include:

Hydrogen Bonds: The hydroxyl group and imidazole nitrogen atoms of this compound can form hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The benzene ring portion of the molecule can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic ring system can interact with aromatic residues such as phenylalanine, tyrosine, and tryptophan through π-π stacking. eprajournals.com

These computational predictions can then be used to guide the design of more potent and selective inhibitors based on the this compound scaffold.

Biological Activities and Mechanistic Insights Non Clinical Focus

Investigation of Cellular Mechanisms of Action

A comprehensive review of scientific literature did not yield specific studies investigating the ability of 1-Hydroxybenzimidazole to induce autophagy or apoptosis in cellular models. While the broader class of benzimidazole (B57391) derivatives has been examined for such activities, research focusing explicitly on the 1-hydroxy variant in this context is not publicly available. mdpi.comnih.gov Therefore, its mechanisms of action related to these fundamental cellular processes remain uncharacterized.

There is currently a lack of specific research in the scientific literature detailing the neuroprotective effects of this compound against oxidative stress at the cellular level. Studies have explored other benzimidazole-based compounds for their potential to mitigate oxidative damage in neuronal cells, but data specifically for this compound is not available. researchgate.netmdpi.comresearchgate.net Consequently, its potential role in protecting neural cells from oxidative stress has not been established.

Antimicrobial Activity Mechanisms (In Vitro Studies)

The benzimidazole scaffold, the core structure of this compound, is a cornerstone in the development of various antimicrobial agents. nih.gov Derivatives of this heterocyclic moiety have demonstrated a wide spectrum of activity against both bacterial and fungal pathogens in laboratory settings. The mechanisms underlying these activities are diverse and often depend on the specific substitutions on the benzimidazole ring.

Derivatives of the benzimidazole structure exhibit significant in vitro antibacterial potential against a range of Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.netspast.org Structure-activity relationship (SAR) studies reveal that the efficacy of these compounds is heavily influenced by the nature of the chemical groups attached to the core ring system. For instance, the presence of electron-withdrawing groups on the phenyl ring of some benzimidazole derivatives has been shown to enhance antibacterial activity compared to those with electron-donating groups. nih.gov

The antibacterial action of these compounds is multifaceted. One of the key mechanisms involves the inhibition of essential microbial enzymes. By interacting with biopolymers within the living system, these derivatives can disrupt critical cellular processes, leading to the cessation of growth. orientjchem.org For example, certain 2-substituted benzimidazoles have shown notable activity against Bacillus cereus and E. coli. orientjchem.org In some cases, the bactericidal activity of benzimidazole derivatives has been observed to be more rapid than that of standard antibiotics like ciprofloxacin (B1669076) under specific laboratory conditions. nih.gov

| Compound Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| 5-nitro-2-phenyl-1H-benzoimidazole | B. cereus, E. coli | Significant zone of inhibition compared to streptomycin (B1217042) standard. | orientjchem.org |

| 1,2-disubstituted benzimidazoles | B. cereus, V. cholerae, S. dysenteriae, S. aureus, E. coli | Good activity compared to ciprofloxacin; some compounds showed bactericidal activity within 24 hours. | nih.gov |

| 5-Halogenomethylsulfonyl-benzimidazoles | Methicillin-resistant S. aureus (MRSA), Enterococcus strains | Significant antibacterial activity, with MIC values of 12.5-25 µg/mL for MRSA. | researchgate.net |

Benzimidazole derivatives are also recognized for their potent antifungal properties against a variety of pathogenic fungi, including species of Candida, Aspergillus, and various dermatophytes. nih.gov The antifungal efficacy is often linked to the lipophilicity of the molecule, which influences its ability to penetrate fungal cell membranes. core.ac.uk For example, studies on 1-alkyl-substituted benzimidazoles, such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, have shown that increasing the alkyl chain length can enhance antifungal activity. nih.gov

The mechanisms of antifungal action are varied. One proposed mechanism is the induction of reactive oxygen species (ROS) within yeast cells, which leads to oxidative stress and subsequent cell death. nih.gov Another significant mode of action is the ability of some benzimidazole compounds to bind to the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA replication and transcription. nih.gov This interaction disrupts essential cellular processes, inhibiting fungal growth. Bisbenzimidazole compounds, in particular, have demonstrated excellent antifungal activities, with minimum inhibitory concentration (MIC) values in some cases being equal or superior to established antifungal agents like amphotericin B and fluconazole (B54011) against certain strains. nih.gov

Role in Biosynthetic Pathways

This compound is an isomer of 5-hydroxybenzimidazole (B117332), a key intermediate in the anaerobic biosynthesis of cobalamin (vitamin B12). pnas.orgmdpi.com This pathway is crucial for a subset of prokaryotes that synthesize this essential cofactor in oxygen-deprived environments. pnas.orgnih.gov

In the anaerobic route to vitamin B12, the lower ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB), is synthesized through a series of enzymatic steps. pnas.orgnih.gov The process begins with the conversion of 5-aminoimidazole ribotide (AIR), an intermediate in the purine (B94841) biosynthesis pathway, into 5-hydroxybenzimidazole (5-OHBza). nih.govacs.org This reaction is catalyzed by the enzyme 5-hydroxybenzimidazole synthase, also known as BzaF. acs.orgqmul.ac.uk Following its synthesis, 5-OHBza serves as a precursor that undergoes further modifications, including activation and methylation, before being incorporated into the final cobamide structure. pnas.orgmdpi.com The entire pathway is directed by a set of genes organized in the bza operon. pnas.orgmdpi.com

Two critical enzymes from the bza operon, CobT and BzaC, play sequential roles in processing the 5-hydroxybenzimidazole intermediate. nih.govnih.gov

CobT (Phosphoribosyltransferase): The CobT enzyme is responsible for the specific activation of 5-OHBza. nih.goviiserpune.ac.in It catalyzes a phosphoribosylation reaction, which attaches a ribose phosphate (B84403) group to the benzimidazole core, forming 5-OHBza-ribotide (5-OHBza-RP). nih.goviiserpune.ac.in This activation step is highly specific (regiospecific), ensuring that the ribose is attached at the correct nitrogen atom, which is a critical determinant for the final structure of the cobamide. nih.goviiserpune.ac.in

BzaC (Methyltransferase): Following the activation by CobT, the BzaC enzyme carries out the first methylation step. nih.govnih.gov Research has shown that BzaC preferentially methylates the riboside form of the intermediate (5-OHBza-R), which is formed from the 5-OHBza-RP product of the CobT reaction. nih.goviiserpune.ac.in This enzymatic action methylates the hydroxyl group on the benzimidazole ring, a key step on the path to forming the 5,6-dimethylbenzimidazole ligand of vitamin B12. researchgate.net

| Enzyme | Substrate | Product | Function | Reference |

|---|---|---|---|---|

| BzaF (HBI Synthase) | 5-aminoimidazole ribotide (AIR) | 5-hydroxybenzimidazole (5-OHBza) | Synthesizes the initial benzimidazole ring. | nih.govqmul.ac.uk |

| CobT | 5-hydroxybenzimidazole (5-OHBza) | 5-OHBza-ribotide (5-OHBza-RP) | Activates the ligand via phosphoribosylation. | nih.goviiserpune.ac.in |

| BzaC | 5-OHBza-riboside (5-OHBza-R) | 5-methoxybenzimidazole-riboside | Performs the first methylation of the activated ligand. | nih.goviiserpune.ac.in |

Plant Physiology Modulation and Crop Enhancement (Non-Clinical, Agricultural Context)

In an agricultural context, certain benzimidazole derivatives have been shown to modulate plant physiology, leading to enhanced growth and increased tolerance to environmental stressors. For example, pre-treatment of tomato plants with micromolar concentrations of the benzimidazole derivative omeprazole (B731) resulted in improved growth, with significant increases in the fresh and dry weight of both shoots and roots, particularly under salt stress conditions. bohrium.com

The mechanisms for this enhancement involve interference with key components of the plant's stress adaptation machinery. bohrium.com These include:

Hormonal Control of Root Development: The compound promotes root length and branching, suggesting an influence on hormonal pathways that govern root architecture. bohrium.com

Protection of Photosynthesis: It helps protect the photosynthetic system, as indicated by an improved quantum yield of photosystem II under stress. bohrium.com

Regulation of Ion Homeostasis: The derivative aids in regulating ion balance by improving the K+:Na+ ratio in both leaves and roots, a critical factor for tolerance to salinity. bohrium.com

This dual function as a growth enhancer and a salt stress protectant suggests that benzimidazole-based compounds could be used as novel inducers of stress tolerance, providing a tool to better understand molecular adaptation in plants and to design products that improve crop performance in challenging environments. bohrium.com

Applications in Advanced Materials Science and Catalysis

Role as Organoradical Catalysts in Organic Synthesis

N-Hydroxybenzimidazoles have emerged as a structurally versatile platform for the development of N-oxyl radicals, which are effective organoradical catalysts. These catalysts are particularly valuable for direct C–H functionalization reactions, a powerful strategy in modern organic synthesis. The N-oxyl radicals are generated in situ from N-hydroxy compounds and can selectively abstract hydrogen atoms from the C–H bonds of organic molecules. This process creates alkyl radicals that can then react with various acceptors to form new functionalized products.

Development of Metal-Free Catalytic Systems

A significant advantage of using 1-Hydroxybenzimidazole-derived organoradicals is the ability to create metal-free catalytic systems. Transition-metal-free and non-photolytic direct C–H functionalization reactions represent a major challenge in organic synthesis, and N-oxyl radicals offer a promising solution. Researchers have successfully developed a metal-free method for the direct C–H fluorination of aldehydes to synthesize acyl fluorides under mild conditions using these organoradicals. This avoidance of transition metals is crucial for applications in pharmaceuticals and electronics, where metal contamination can be a significant issue.

Tuning of Catalytic Performance via Structural Modification

The catalytic efficiency and stability of N-oxyl radicals are critical for their practical application. The this compound scaffold offers a distinct advantage due to its "flexibly modifiable" structure. Unlike other N-hydroxy compounds that have limited sites for structural changes, the benzimidazole (B57391) ring can be easily modified. This flexibility allows for the facile tuning of the catalyst's electronic and steric properties. By altering substituents on the structure, researchers can significantly influence the catalytic performance, for instance, in benzylic C–H amination reactions. This tunability enables the optimization of the catalyst for specific substrates and reactions, enhancing yield and selectivity. The ability to modify the structure provides a means to alter the bond dissociation energies (BDEs), a key parameter in estimating the reactivity of the N-oxyl radicals in the hydrogen atom transfer process.

Functionalization of Polymeric Materials

The incorporation of this compound derivatives into polymer structures has been shown to impart valuable properties, leading to the development of advanced materials for specialized industrial applications.

Development of Proton Conducting Polymers (e.g., 1-hydroxy-benzimidazole-3-oxide functionalized polymers)

No publicly available research was found specifically detailing the development of proton-conducting polymers functionalized with 1-hydroxy-benzimidazole-3-oxide.

Modification of Rubber Compositions

This compound 3-oxide has been identified as a beneficial additive in rubber compositions, particularly for rubbers with unsaturated carbon chains like natural rubber (NR) and styrene-butadiene rubber (SBR). When incorporated into vulcanizable rubber compositions, even in minor amounts (typically from about 0.01 to 5 parts by weight per hundred parts of rubber), it can significantly improve the final properties of the vulcanized product.

The inclusion of this compound 3-oxide in filled rubber vulcanizates, especially those containing carbon black, leads to several performance enhancements. These include reduced low-strain hysteresis, which is associated with less heat buildup and lower rolling resistance in tires, and improved resiliency. For example, the use of this compound 3-oxide in a rubber composition was found to increase rebound and result in a 15% reduction in tan delta, a measure of hysteresis. These improved vulcanizates are suitable for various rubber articles such as tires (treads and sidewalls), hoses, belts, and springs.

| Property | Observed Improvement | Application Relevance |

|---|---|---|

| Hysteresis (Tan Delta) | Reduced (e.g., 15% reduction) | Lower heat buildup, improved fuel efficiency in tires. |

| Rebound | Increased | Enhanced elasticity and energy return. |

| Filler Interaction | Improved | Better dispersion and reinforcement from fillers like carbon black. |

| Compression Set | Improved | Better ability to retain shape after prolonged stress. |

| Resiliency | Higher | Increased ability to absorb energy without permanent deformation. |

Electrochemical Sensing Applications

No publicly available research was found focusing specifically on the electrochemical sensing applications of this compound.

Supramolecular Assembly and Host-Guest Chemistry of this compound

The structure of this compound, featuring a planar aromatic system, a hydrogen-bond donating hydroxyl group, and a hydrogen-bond accepting imidazole (B134444) nitrogen, makes it a versatile building block in supramolecular chemistry. This field, which focuses on chemical systems composed of multiple molecular subunits, relies on non-covalent interactions to form organized assemblies. The non-covalent interactions primarily involved in the supramolecular chemistry of benzimidazole derivatives include metal coordination, hydrogen bonding, and π-π stacking interactions. These interactions drive the self-assembly of molecules into more complex, ordered structures. The final architecture and properties of these supramolecular assemblies are influenced by the specific chemical functionalities of the benzimidazole derivatives and the conditions under which assembly occurs. researchgate.netresearchgate.net

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. This compound is capable of participating in these phenomena, acting as either a host or a guest molecule. Its ability to engage in specific hydrogen bonds is a key determinant of its recognition capabilities.

The hydroxyl group at the 1-position can act as a hydrogen bond donor, while the nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor. This dual functionality allows for the formation of specific and directional interactions. For instance, in the solid state, the related compound 1-hydroxyimidazole (B8770565) forms chains through O-H···N hydrogen bonds. rsc.orgresearchgate.net This fundamental interaction is expected to be a primary feature in the molecular recognition events involving this compound.

Host-Guest Interactions:

Benzimidazole derivatives have been shown to form inclusion complexes with host molecules like cyclodextrins. In these systems, the benzimidazole moiety is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386). researchgate.netresearchgate.net The formation of these host-guest complexes is typically a 1:1 interaction, driven by the replacement of energetically unfavorable water molecules in the cavity with the guest molecule. researchgate.net

While specific studies on this compound with cyclodextrins are not prevalent, the general principles suggest it would be a suitable guest. The benzimidazole core would reside within the cavity, while the hydrophilic 1-hydroxy group could interact with the hydroxyl groups on the rim of the cyclodextrin.

Anion Recognition:

The hydrogen-bond donating capabilities of benzimidazole derivatives, particularly when functionalized with groups like ureas, make them effective receptors for anions. nih.gov The polarized N-H groups can form strong hydrogen bonds with anions. The 1-hydroxy group in this compound could similarly contribute to anion binding, potentially in cooperation with other hydrogen bond donors within a larger receptor structure. The efficiency of these receptors often depends on the formation of multiple hydrogen bonds that chelate the anion.

The table below summarizes the key non-covalent interactions that this compound can participate in during molecular recognition events, based on studies of analogous compounds.

| Interaction Type | Donor/Acceptor Role of this compound | Example from Analogous Systems |

| Hydrogen Bonding | Donor (O-H group), Acceptor (N atom) | O-H···N bonds in 1-hydroxyimidazole crystals rsc.orgresearchgate.net |

| Hydrophobic Interactions | Guest molecule | Inclusion of benzimidazole derivatives in cyclodextrin cavities researchgate.net |

| π-π Stacking | π-system of the aromatic rings | Observed in the crystal packing of various benzimidazole derivatives |

| Coordination | N-donor ligand for metal ions | Formation of numerous metal-benzimidazole complexes |

Self-Assembly of this compound-Based Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Benzimidazole and its derivatives are prominent building blocks for creating a wide array of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials are constructed by linking metal ions with organic ligands.

The this compound molecule is well-suited for this purpose, as it can function as a ligand, coordinating to metal centers through its imidazole nitrogen atom. The resulting metal complexes can then further assemble into larger structures. The 1-hydroxy group can play a crucial directing role in this secondary assembly process. By forming specific intermolecular hydrogen bonds (e.g., O-H···O or O-H···N), it can guide the packing of the metal complexes into well-defined one-, two-, or three-dimensional networks.

The crystal structure of metal complexes containing benzimidazole ligands often reveals extensive hydrogen bonding networks that dictate the final supramolecular architecture. For example, N-H···Cl hydrogen bonds have been observed to link complex units into chains. In the case of this compound, the O-H group would provide a strong and directional hydrogen bond that could be exploited to build robust and predictable supramolecular structures.

The synthesis of these materials typically involves the reaction of a metal salt with the benzimidazole-based ligand under solvothermal conditions. The choice of metal ion, solvent, and reaction temperature can influence the final structure of the self-assembled product.

The table below outlines the potential roles of this compound in the formation of self-assembled architectures.

| Architectural Component | Role of this compound | Key Interactions | Potential Structure |

| Organic Ligand | Coordinates to metal ions via the imidazole nitrogen. | Metal-N coordination | Coordination polymers, Metal-Organic Frameworks (MOFs) |

| Structure-Directing Agent | Forms intermolecular hydrogen bonds to link pre-formed metal complexes. | O-H···N/O Hydrogen Bonding | 1D chains, 2D sheets, 3D networks |

| Molecular Building Block | Participates in both coordination and hydrogen bonding to build the entire framework. | Coordination and Hydrogen Bonding | Complex supramolecular networks |

Advanced Analytical Research Methodologies for 1 Hydroxybenzimidazole

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular architecture of 1-hydroxybenzimidazole, confirming its atomic connectivity, molecular weight, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H (proton) and ¹³C NMR are critical for assigning the positions of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. In deuterated solvents like DMSO-d₆, the spectrum of the benzimidazole (B57391) core is expected to show signals for the aromatic protons on the benzene (B151609) ring. Due to the tautomerism between the 1-hydroxy and the keto form (benzimidazolone), the proton signals can be influenced by the predominant form in a given solvent. The aromatic region typically displays complex splitting patterns corresponding to the four protons on the fused benzene ring. A broad signal may also be observed for the N-H protons of the benzimidazolone tautomer, which can exchange with deuterium (B1214612) in the solvent. nih.govresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For the benzimidazole scaffold, signals corresponding to the aromatic carbons and the unique C2 carbon are expected. In the case of the benzimidazolone tautomer, the C2 carbon is a carbonyl group (C=O) and exhibits a characteristic downfield chemical shift, typically in the range of 150-160 ppm. researchgate.net The other aromatic carbons appear in the typical region of 110-140 ppm. nih.govresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and quaternary carbons.

Below is a table of expected NMR chemical shifts for the benzimidazolone tautomer, which is often the major form observed in solution.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 10.8 (broad singlet) | - |

| C4/C7-H | 7.0 - 7.2 (multiplet) | 110 - 115 |

| C5/C6-H | 7.0 - 7.2 (multiplet) | 120 - 125 |

| C2 | - | 155 - 160 |

| C3a/C7a | - | 128 - 132 |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₆N₂O), the expected exact mass is approximately 134.0480 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which can then break down into smaller, characteristic fragment ions. The fragmentation of benzimidazole derivatives is well-documented and typically involves the stable benzimidazole ring system. scispace.comresearchgate.net The molecular ion peak for this compound is expected to be prominent. Key fragmentation pathways often involve the loss of small, stable neutral molecules. For the benzimidazolone tautomer, a characteristic fragmentation is the loss of carbon monoxide (CO), followed by the cleavage of the imidazole (B134444) ring, often involving the loss of hydrogen cyanide (HCN). scispace.com

The table below outlines the plausible mass-to-charge ratios (m/z) of key fragments.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 134 | [C₇H₆N₂O]⁺˙ (Molecular Ion) | - |

| 106 | [C₇H₆N₂]⁺˙ | CO |

| 105 | [C₆H₅N₂]⁺ | CO, H |

| 79 | [C₅H₃N₂]⁺ | CO, HCN |

| 78 | [C₆H₄N]⁺ | CO, N₂H₂ |

| Note: Fragmentation patterns are predictive and based on the analysis of related benzimidazole structures. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show distinct peaks characteristic of its structure, with specific bands varying depending on the dominant tautomeric form. nih.govresearchgate.net

For the 1-hydroxy tautomer, a key feature would be a broad O-H stretching band around 3200-3600 cm⁻¹. For the more stable benzimidazolone tautomer, a strong C=O (carbonyl) stretching absorption would be prominent, typically appearing in the region of 1680-1720 cm⁻¹. Both tautomers would exhibit N-H stretching vibrations (around 3100-3500 cm⁻¹) and characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. rsc.orgresearchgate.net

The following table summarizes the principal IR absorption bands anticipated for this compound and its tautomer.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer |

| O-H Stretch | Hydroxyl | 3200 - 3600 (broad) | This compound |

| N-H Stretch | Amide/Imidazole | 3100 - 3500 (medium, broad) | Benzimidazolone |

| C-H Stretch | Aromatic | 3000 - 3100 (medium) | Both |

| C=O Stretch | Carbonyl | 1680 - 1720 (strong) | Benzimidazolone |

| C=N Stretch | Imine | 1610 - 1650 (medium) | This compound |

| C=C Stretch | Aromatic Ring | 1450 - 1600 (multiple, variable) | Both |

| C-O Stretch | C-O | 1200 - 1300 (strong) | This compound |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, reaction mixtures, or complex matrices, as well as for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of and quantifying non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically employed for benzimidazole derivatives. nih.govnih.gov

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently buffered) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of compounds with varying polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzimidazole ring possesses a strong chromophore that absorbs UV light, typically around 254 nm or 280 nm. nih.gov By creating a calibration curve from standards of known concentration, the amount of this compound in a sample can be accurately determined. The method's performance is validated for linearity, precision, and accuracy. nih.govmdpi.com

A table of typical HPLC parameters for the analysis of benzimidazole derivatives is provided below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffered Water (e.g., 0.1% Formic Acid or Phosphate (B84403) Buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~254 nm or ~280 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) and its Applicability for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar molecule with low volatility due to its hydroxyl and N-H groups, which engage in hydrogen bonding. This makes it unsuitable for direct analysis by GC, as it would not vaporize readily and would likely decompose at the high temperatures required.

To make this compound amenable to GC analysis, a chemical derivatization step is necessary. nih.gov Derivatization converts the polar O-H and N-H groups into less polar, more volatile functional groups. A common and effective method is silylation, where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create the volatile TMS ether of this compound.

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The resulting TMS-derivative would exhibit a characteristic retention time on the GC column and produce a unique mass spectrum. This approach is particularly useful for detecting and identifying trace amounts of the compound in complex matrices.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound and its derivatives within complex matrices. nih.govijnrd.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, making them ideal for pharmaceutical, environmental, and biological analyses. actascientific.comiosrjournals.org

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for determining benzimidazole residues in various samples. nih.gov This method combines the superior separation capabilities of liquid chromatography with the specific and sensitive detection of mass spectrometry. iosrjournals.org For instance, a method for the simultaneous determination of fifteen benzimidazoles, including metabolites, in swine muscle tissue has been developed using LC-MS/MS with ion spray ionization. nih.gov The sample preparation typically involves an ethyl acetate (B1210297) extraction followed by solid-phase extraction for clean-up. nih.gov The analysis is then performed using multiple reaction monitoring (MRM) mode, which provides excellent specificity by selecting characteristic product ions for each compound. nih.gov This approach allows for low limits of detection, often below 6 µg/kg, and quantification limits under 10 µg/kg for most benzimidazoles. nih.gov

The versatility of LC-MS/MS allows for the analysis of a wide range of benzimidazole derivatives, including thermolabile or polar compounds that are not suitable for GC-MS. actascientific.comresearchgate.net The mobile phase composition is a critical parameter in LC separation; a common choice involves a gradient of acetonitrile and water containing a small percentage of formic acid to ensure efficient ionization. researchgate.netiaea.org

Table 1: Example LC-MS/MS Parameters for Benzimidazole Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Column | ZORBAX Eclipse plus C18 (2.1 X 50 mm, 1.8 µm) | researchgate.net |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | researchgate.net |

| Flow Rate | 0.30 - 0.45 mL/min | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | iaea.org |

| MS Analyzer | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | nih.govbohrium.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another key hyphenated technique, particularly suitable for volatile and thermally stable benzimidazole derivatives. nih.govmdpi.com It was one of the first hyphenated methods to become widely used in research and development. iosrjournals.org In GC-MS analysis, the interpretation of fragmentation patterns from the mass spectra provides detailed structural information. iosrjournals.orgmdpi.com For the analysis of complex mixtures, such as essential oils, GC-MS can identify various components, including benzaldehyde (B42025) and other related compounds that might be present alongside or derived from benzimidazole structures. mdpi.com The typical setup involves a capillary column, like an HP-5MS, with helium as the carrier gas. mdpi.com

Voltammetric and Electrochemical Sensing Methodologies

Voltammetric and electrochemical sensing methods represent a rapid, sensitive, and cost-effective approach for the detection of this compound and related compounds. ub.eduuniroma1.it These techniques are based on monitoring the electrochemical response—typically the current—of an analyte as a function of an applied potential. nih.gov The inherent electrochemical activity of the benzimidazole nucleus makes it a suitable target for such sensing platforms. dergipark.org.tr

Differential Pulse Voltammetry (DPV) is a particularly effective technique used for detecting benzimidazole derivatives. dergipark.org.tr Studies have demonstrated the use of disposable graphite (B72142) electrodes to monitor the interaction between DNA and various 1H-benzimidazole derivatives by observing changes in their voltammetric signals. dergipark.org.tr This interaction can lead to significant differences in the electrochemical responses, allowing for sensitive detection. dergipark.org.tr The methodology has achieved low detection limits for several benzimidazole compounds, in the nanomolar (nM) range. dergipark.org.tr For example, detection limits of 0.62 nM for one compound and 0.42 nM for another have been reported. dergipark.org.tr

The development of novel electrode materials is crucial for enhancing the sensitivity and selectivity of these sensors. nih.gov Screen-printed electrodes (SPEs) are gaining popularity due to their disposability, low cost, and reproducibility. ub.edu Carbon-based nanomaterials, such as carbon nanofibers, have shown excellent performance in the voltammetric determination of benzotriazoles, achieving detection limits as low as 0.4 mg L⁻¹. ub.edu Similarly, sensors based on laser-induced graphene modified with platinum nanoparticles have been developed for the detection of carbendazim, a benzimidazole fungicide, with a detection limit of 0.67 μM. nih.gov

Table 2: Reported Detection Limits for Benzimidazole Derivatives Using Voltammetry

| Compound Type | Voltammetric Technique | Electrode | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 1H-Benzimidazole Derivative (Compound 1) | Differential Pulse Voltammetry (DPV) | Disposable Graphite Electrode | 0.62 nM | dergipark.org.tr |

| 1H-Benzimidazole Derivative (Compound 7) | Differential Pulse Voltammetry (DPV) | Disposable Graphite Electrode | 0.42 nM | dergipark.org.tr |

| 1H-Benzotriazole | Not Specified | Carbon Nanofibers SPE | 0.4 mg L⁻¹ | ub.edu |

| Carbendazim | Square Wave Voltammetry (SWV) | Laser-Induced Graphene/Platinum Nanoparticles | 0.67 μM | nih.gov |

The continuous, real-time sensing of ions and molecules under flow conditions is an emerging area. nih.gov Methodologies using repeat square-wave voltammetry (SWV) in microfluidic systems allow for long-term monitoring with high reproducibility and minimal signal loss. nih.gov This approach improves limits of detection by over an order of magnitude compared to standard peak analysis. nih.gov

Microscopic Techniques for Material Characterization

Microscopic and diffraction techniques are fundamental for the material characterization of this compound, providing detailed insights into its crystal structure, molecular arrangement, and intermolecular interactions. X-ray crystallography is a primary tool for elucidating the three-dimensional structure of benzimidazole derivatives at an atomic level. openresearchlibrary.org

Structural analysis reveals that the benzimidazole ring system is typically planar or nearly planar. openresearchlibrary.orgnih.gov For instance, in the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the benzimidazole moiety is essentially planar with an r.m.s. deviation of 0.0084 Å. nih.gov The arrangement of molecules in the crystal lattice is governed by intermolecular forces, most notably hydrogen bonds. In many benzimidazole derivatives, molecules are linked by N—H⋯N hydrogen bonds, forming chains or more complex three-dimensional architectures. openresearchlibrary.orgnih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov This technique maps the electron distribution to identify close contacts between neighboring molecules, providing a detailed picture of hydrogen bonding, π-π stacking, and other weak interactions that stabilize the crystal structure. openresearchlibrary.orgnih.gov

Table 3: Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | nih.gov |

| Chemical Formula | C₁₂H₁₃N₃OS | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Key Supramolecular Feature | N—H⋯N hydrogen-bonded chains | nih.gov |

| Planarity (Benzimidazole Ring) | r.m.s. deviation = 0.0084 Å | nih.gov |

The crystal structure of 1H-imidazole itself provides a foundational model, showing one-dimensional molecular networks linked by N-H⋯N intermolecular hydrogen bonds. researchgate.net This structural motif is often retained in more complex benzimidazole derivatives and is critical to their material properties. The specific substituents on the benzimidazole core can significantly influence the crystal packing and the resulting supramolecular features. openresearchlibrary.org

Future Research Directions and Concluding Perspectives

Emerging Trends in Benzimidazole (B57391) Chemistry Relevant to 1-Hydroxybenzimidazole

The broader field of benzimidazole chemistry is rapidly evolving, with several key trends directly influencing the future study of this compound. A significant movement is toward the adoption of green and sustainable synthetic protocols . These methods prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted and ultrasound-promoted reactions. For this compound, this involves moving away from classical condensation reactions that may require harsh conditions or produce significant waste.

Another major trend is the increasing use of C-H bond activation and functionalization . Modern synthetic chemistry is focused on methods that can directly modify the core benzimidazole structure without the need for pre-functionalized starting materials. Direct functionalization of the benzene (B151609) or imidazole (B134444) ring of this compound could rapidly generate libraries of novel derivatives for screening. The development of innovative heterocyclic syntheses, including photoredox chemistry and novel catalytic cycles, is having a significant impact on the pharmaceutical industry by allowing for different bond-forming strategies. nih.gov

Furthermore, computational and in silico studies are becoming indispensable in drug discovery. nih.gov These approaches can predict the biological activity, metabolic stability, and potential toxicity of novel this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. This integration of computational chemistry accelerates the discovery process and reduces the reliance on costly and time-consuming laboratory screening.

Opportunities for Novel Synthetic Methodologies

Current synthetic routes to this compound can be effective but often lack the efficiency and environmental compatibility demanded by modern standards. Future research presents significant opportunities to develop more sophisticated and sustainable methodologies.

One promising area is the application of heterogeneous catalysis . The use of solid-supported catalysts, such as metal nanoparticles or zeolites, can facilitate the synthesis of the benzimidazole core under milder conditions and allows for easy catalyst recovery and reuse, aligning with green chemistry principles. researchgate.net Iron-catalyzed, one-pot, three-component processes have been shown to be effective for synthesizing benzimidazole derivatives and could be adapted for N-hydroxy analogues. organic-chemistry.org

Flow chemistry represents another frontier. Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch synthesis. Developing a flow-based synthesis for this compound could streamline its production for both research and potential commercial applications.

Moreover, leveraging the unique reactivity of the N-hydroxy group itself can lead to novel synthetic pathways. For instance, exploring photocatalytic or electro-organic reactions could unlock new routes for both the formation and subsequent functionalization of the this compound ring system. acs.org These methods often proceed under very mild conditions and can provide access to chemical space that is difficult to reach with conventional thermal methods.

Unexplored Biological Pathways and Mechanistic Linkages

While the benzimidazole class is known for a wide spectrum of biological activities, the specific pathways modulated by this compound are largely under-investigated. The presence of the N-hydroxy group provides a unique chemical handle that distinguishes it from other benzimidazoles, suggesting it may interact with different biological targets or through different mechanisms.

A key area for future exploration is its role in redox biology . The N-hydroxy functionality can potentially participate in redox cycling, leading to the generation of reactive oxygen species (ROS) or acting as an antioxidant. This dual potential suggests that this compound derivatives could be developed as novel anticancer agents that selectively induce oxidative stress in tumor cells or as cytoprotective agents in other contexts.

The N-hydroxy group is also a known feature in certain classes of enzyme inhibitors . One study identified N-hydroxybenzimidazole derivatives as inhibitors of the transcription factor LcrF in Yersinia, highlighting their potential as antivirulence agents. acs.org Future research should focus on screening this compound against various enzyme families, such as kinases, proteases, and histone deacetylases, where the hydroxylamine (B1172632) moiety could serve as a key binding element or a bioisostere for other functional groups. Additionally, some derivatives have shown potential as central depressant agents, a pathway that warrants further mechanistic investigation. acs.orgnih.gov

Finally, the potential for this compound to act as a nitric oxide (NO) donor is an exciting and unexplored avenue. Molecules capable of releasing NO have significant therapeutic applications in cardiovascular disease and immunology. Investigating the metabolic fate of this compound and its ability to release NO under physiological conditions could lead to the development of an entirely new class of therapeutic agents.

Advances in Catalytic and Materials Science Applications

Beyond its biological potential, the unique electronic properties of this compound make it a highly attractive candidate for applications in catalysis and materials science.

In the field of catalysis , N-hydroxybenzimidazoles (NHBIs) have been successfully used as precursors for N-oxyl radicals. openmedicinalchemistryjournal.combenicewiczgroup.com These organoradical catalysts are highly efficient in mediating direct C-H functionalization and hydrogen atom transfer (HAT) reactions. openmedicinalchemistryjournal.combenicewiczgroup.comdtu.dk This platform is structurally modifiable, allowing for fine-tuning of the catalyst's performance for specific transformations, such as the synthesis of acyl fluorides from aldehydes under metal-free conditions. benicewiczgroup.com

| Catalytic Application | Catalyst System | Reaction Type | Product |

| C-H Fluorination | N-Hydroxybenzimidazole Derivative | Organoradical Catalysis | Acyl Fluoride (B91410) |